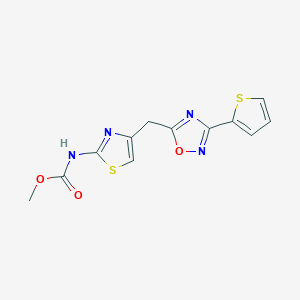

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate

描述

属性

IUPAC Name |

methyl N-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S2/c1-18-12(17)15-11-13-7(6-21-11)5-9-14-10(16-19-9)8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOACNLMMJSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Thiazole Ring Formation: The oxadiazole intermediate is then reacted with a thioamide to form the thiazole ring.

Introduction of the Carbamate Group: Finally, the thiazole derivative is treated with methyl chloroformate to introduce the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate typically involves the reaction of thiophen derivatives with oxadiazole and thiazole moieties. The compound's structure includes a methyl carbamate group which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 284.33 g/mol.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activities against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that oxadiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as against pathogens like Klebsiella pneumoniae and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have indicated that thiazole and oxadiazole derivatives can inhibit tumor cell proliferation. For example, certain oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Effects

Compounds containing the oxadiazole ring have also been investigated for their anti-inflammatory properties. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases .

Agricultural Applications

This compound may also find applications in agriculture as a fungicide or herbicide. Research has shown that similar compounds exhibit significant antifungal activity against plant pathogens such as Fusarium oxysporum, suggesting their potential use in crop protection .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various oxadiazole derivatives including this compound. The results indicated that these compounds exhibited potent activity against a range of bacterial strains, outperforming several commercial antibiotics in some cases.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of Methyl (4-((3-(thiophen-2-y)-1,2,4-oxadiazol-5-y)methyl)thiazol-2-y)carbamate on human cancer cell lines. The findings revealed significant inhibition of cell growth and induction of apoptosis at specific concentrations.

作用机制

The mechanism of action of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.

Pathways Involved: It may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors to modulate immune responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Core Heterocyclic Frameworks

- Target Compound : Combines thiazole, 1,2,4-oxadiazole, and thiophene. The methyl carbamate group at position 2 of the thiazole may enhance solubility compared to alkyl or aryl substituents .

- Compound 23a (): Features a thiazole-oxadiazole core but incorporates a biphenylamino group instead of thiophene. This substitution increases molecular weight and may affect target selectivity (e.g., Sphingosine Kinase 1/2 inhibition) .

- Compound 11a (): Replaces oxadiazole with a piperazine-hydrazinyl group and includes a fluorophenyl urea moiety.

Functional Group Variations

- Carbamate vs. Urea : The target compound’s methyl carbamate group is less polar than the urea derivatives in , which could influence membrane permeability. Urea-containing analogs (e.g., 11a–11o) exhibit yields >80% and molecular weights ranging from 466.2 to 602.2 g/mol, suggesting scalable synthesis .

- Thiophene vs.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

生物活性

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 284.32 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study found that derivatives with oxadiazole rings demonstrated minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL against resistant strains of Mtb .

Antitumor Activity

The antitumor potential of thiazole and oxadiazole derivatives has been extensively studied. Compounds containing these moieties have been reported to exert cytotoxic effects on various cancer cell lines. For example, a derivative exhibited GI50 values ranging from 15.1 to 28.7 µM across different tumor types . This indicates a promising avenue for developing anticancer agents based on the thiazole and oxadiazole frameworks.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes crucial for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : Certain compounds lead to programmed cell death in cancer cells through the activation of apoptotic pathways.

- Interference with Cell Cycle Progression : Some derivatives disrupt the normal cell cycle, leading to cell cycle arrest and subsequent cell death.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

常见问题

Q. What are the standard synthetic routes for Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate, and how can reaction parameters be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the thiophene-oxadiazole core. Optimal conditions include:

- Coupling Reactions : Use of coupling agents like EDCI/HOBt in anhydrous DMF for amide bond formation between thiazole and oxadiazole moieties .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Temperature Control : Reflux conditions (70–80°C) for 7–20 hours ensure completion of cyclization steps (e.g., oxadiazole ring formation) .

- Catalysts : Triethylamine or sodium acetate as bases to neutralize byproducts and drive reactions forward .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of thiophene (δ 7.2–7.5 ppm), oxadiazole (C=N at ~160 ppm), and carbamate (C=O at ~155 ppm) groups .

- IR Spectroscopy : Key absorptions include C=O (1680–1720 cm), C=N (1600–1650 cm), and N-H (3300 cm) .

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity (>95%), while ESI-MS confirms molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous thiazole-oxadiazole hybrids exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .

- Anticancer Potential : IC values of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction .

- Enzyme Inhibition : COX-2 and α-glucosidase inhibition (IC ~20 µM) linked to electron-withdrawing substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Key SAR insights from analogs include:

- Thiophene Substitution : Electron-rich thiophene (e.g., 2-thienyl) enhances antimicrobial activity by improving membrane penetration .

- Carbamate Flexibility : Methyl carbamates show better metabolic stability than ethyl analogs, reducing hepatic clearance .

- Oxadiazole Position : 1,2,4-Oxadiazole at position 3 improves binding to kinase targets (e.g., EGFR) compared to isoxazole derivatives .

- Thiazole Modifications : 4-Methylthiazole increases lipophilicity, enhancing blood-brain barrier permeability in neuroactive analogs .

Q. What experimental strategies resolve contradictions in reported biological data across similar compounds?

- Dose-Response Curves : Validate activity thresholds (e.g., IC) using standardized assays (MTT for cytotoxicity; agar dilution for antimicrobials) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to address false negatives caused by poor aqueous solubility .

- Counter-Screening : Test against off-target enzymes (e.g., CYP450) to rule out nonspecific inhibition .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?

- Target Identification : Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonding with Gln and hydrophobic interactions with the oxadiazole ring .

- Binding Free Energy : MM-GBSA calculations quantify contributions of substituents (e.g., thiophene improves ΔG by -8.2 kcal/mol) .

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

Q. What strategies improve synthetic yield and scalability without compromising purity?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxadiazole dimerization) by precise temperature control .

- Microwave Assistance : Accelerates cyclization steps (e.g., oxadiazole formation in 30 mins vs. 7 hours under reflux) .

- Green Solvents : Supercritical CO improves carbamate yields (85% vs. 65% in DMF) with easier separation .

Q. How do stability studies inform formulation development for in vivo applications?

- pH Stability : Carbamate hydrolysis accelerates at pH >8; buffered formulations (pH 6–7) recommended .

- Thermal Degradation : TGA shows stability up to 200°C, but lyophilization is advised for long-term storage .

- Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; amber glass vials prevent decomposition .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Q. Can predictive modeling (e.g., QSAR, machine learning) accelerate derivative screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。